Cas no 1934530-66-1 (3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine)
3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1149323
- 1934530-66-1
- 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine
- 5-(3,3-Dimethylbutan-2-yl)-2-methylpyrazol-3-amine
- 1H-Pyrazol-5-amine, 1-methyl-3-(1,2,2-trimethylpropyl)-
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- Inchi: 1S/C10H19N3/c1-7(10(2,3)4)8-6-9(11)13(5)12-8/h6-7H,11H2,1-5H3
- InChI Key: MCQMIDLTIJTOGW-UHFFFAOYSA-N
- SMILES: N1=C(C=C(N)N1C)C(C)C(C)(C)C
Computed Properties
- Exact Mass: 181.157897619g/mol
- Monoisotopic Mass: 181.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.01±0.1 g/cm3(Predicted)
- Boiling Point: 291.1±20.0 °C(Predicted)
- pka: 4.42±0.10(Predicted)
3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1149323-0.05g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
| Enamine | EN300-1149323-0.1g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
| Enamine | EN300-1149323-0.25g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
| Enamine | EN300-1149323-0.5g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
| Enamine | EN300-1149323-1.0g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1149323-2.5g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
| Enamine | EN300-1149323-5.0g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1149323-10.0g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1149323-1g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 95% | 1g |
$842.0 | 2023-10-25 | |
| Enamine | EN300-1149323-5g |
3-(3,3-dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine |
1934530-66-1 | 95% | 5g |
$2443.0 | 2023-10-25 |
3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine
3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine
The compound 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine with CAS No. 1934530-66-1 is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, materials science, and catalysis. This compound is characterized by its unique structure, which combines a pyrazole ring with a tertiary amine group and a branched alkyl chain, making it a versatile building block for various chemical applications.
Recent advancements in computational chemistry have shed light on the electronic properties of this compound, revealing its potential as a redox-active material. Researchers have utilized density functional theory (DFT) to study its molecular orbitals, which indicate that the compound exhibits favorable electron delocalization properties. This makes it an attractive candidate for applications in organic electronics, particularly in the development of novel semiconducting materials.
In the pharmaceutical industry, this compound has been explored as a potential lead molecule for drug discovery. Its structure suggests that it could act as a bioisostere, offering a unique combination of steric and electronic properties that may enhance drug efficacy. Preclinical studies have demonstrated that it exhibits moderate activity against certain enzymes, making it a promising candidate for further investigation in the context of anti-inflammatory and antimicrobial therapies.
The synthesis of 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent innovations in this synthesis pathway have focused on improving yield and reducing reaction time through the use of more efficient catalysts. For instance, researchers have successfully employed microwave-assisted synthesis to accelerate the formation of the pyrazole core, significantly streamlining the production process.
One of the most intriguing aspects of this compound is its ability to act as a chiral auxiliary in asymmetric synthesis. Its bulky substituents create a highly defined chiral environment, which has been leveraged in the construction of complex molecules with high enantioselectivity. This property has been particularly valuable in the synthesis of biologically active compounds, where stereochemistry plays a critical role.
From an environmental standpoint, this compound has been evaluated for its potential as a green chemical, with studies focusing on its biodegradability and toxicity profiles. Initial assessments suggest that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional organic compounds in certain industrial applications.
In conclusion, 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1934530-66-1) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and favorable chemical properties continue to drive innovative research, positioning it as a key player in the development of next-generation materials and therapeutic agents.
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